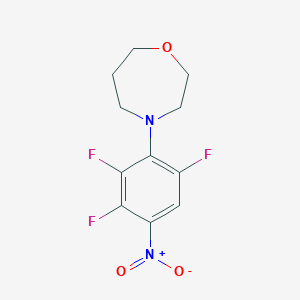
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is a heterocyclic compound that contains an oxazepane ring substituted with a trifluoronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,3,6-trifluoro-4-nitroaniline with an appropriate oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as methanol or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazepane derivatives with oxidized functional groups.
Reduction: Formation of 4-(2,3,6-trifluoro-4-aminophenyl)-1,4-oxazepane.
Substitution: Formation of substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The trifluoronitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The oxazepane ring may also contribute to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one: Similar in structure but contains a piperidinone ring instead of an oxazepane ring.
N-(2,3,6-Trifluoro-4-nitrophenyl)acetamide: Contains an acetamide group instead of an oxazepane ring.
Uniqueness
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is unique due to its oxazepane ring, which imparts distinct chemical and physical properties compared to similar compounds.
Biological Activity
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane (CAS Number: 918137-47-0) is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl and nitro groups, suggests significant interactions with biological targets. This article explores the biological activity of this compound based on available research findings and case studies.
The molecular formula of this compound is C11H11F3N2O3 with a molecular weight of 276.21 g/mol. The compound's structure includes a 1,4-oxazepane ring which is known for its pharmacological significance.
| Property | Value |
|---|---|
| CAS Number | 918137-47-0 |
| Molecular Formula | C11H11F3N2O3 |
| Molecular Weight | 276.21 g/mol |
| LogP | 2.827 |
| PSA | 58.29 Å |
Dipeptidyl Peptidase Inhibition
Dipeptidyl peptidase I (DPP1) inhibitors are of particular interest in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Similar oxazepane derivatives have been identified as effective DPP1 inhibitors, suggesting that this compound may also possess this activity. The inhibition of DPP1 has implications for modulating inflammatory responses in these conditions .
In Vivo Studies
A study exploring the metabolic pathways of substituted oxazepanes indicated that these compounds undergo significant biotransformation in vivo. For example, when administered to male Wistar rats at a dose of 4 mg, various metabolites were identified through high-performance liquid chromatography (HPLC), suggesting active metabolic processes that could influence the biological activity of the parent compound .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction mechanisms of similar compounds with target proteins. The presence of electron-withdrawing groups like trifluoromethyl enhances interactions with enzyme active sites via hydrogen bonding and hydrophobic interactions. These findings imply that this compound could exhibit enhanced biological activity due to favorable binding characteristics .
Properties
CAS No. |
918137-47-0 |
|---|---|
Molecular Formula |
C11H11F3N2O3 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
4-(2,3,6-trifluoro-4-nitrophenyl)-1,4-oxazepane |
InChI |
InChI=1S/C11H11F3N2O3/c12-7-6-8(16(17)18)9(13)10(14)11(7)15-2-1-4-19-5-3-15/h6H,1-5H2 |
InChI Key |
LSNPPRGNDUPPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















